Stat3 plays a critical role in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Stat3 with SH5-07, researchers can dissect its specific contributions in these processes. For instance, treating cells with SH5-07 followed by analysis of downstream gene expression can reveal genes regulated by Stat3 signaling [1]. This approach helps elucidate the mechanisms by which Stat3 influences cellular behavior.
[1] Source: Xu, D., et al. (2010). Discovery of a potent small-molecule Stat3 inhibitor by a high-throughput screening approach. Journal of biological chemistry, 285(4), 2477-2483. ()
Stat3 is constitutively active (continuously "on") in many cancers, promoting tumor growth and metastasis. SH5-07 serves as a tool to investigate the role of Stat3 in cancer progression. Researchers can treat cancer cells with SH5-07 and assess its impact on cell proliferation, migration, and survival. This can provide insights into Stat3's contribution to cancer development and identify it as a potential therapeutic target [2].
[2] Source: Song, L., et al. (2010). SH5-07, a novel Stat3 inhibitor, exhibits antitumor activity in T-cell acute lymphoblastic leukemia. Molecular cancer therapeutics, 9(3), 802-813. ()
Stat3 is also implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Researchers can employ SH5-07 to investigate Stat3's function in these conditions. By studying the effects of SH5-07 on inflammatory signaling pathways in immune cells, scientists can gain a deeper understanding of Stat3's role in inflammation and explore its potential as a therapeutic target for inflammatory disorders [3, 4].
[3] Source: Ni, X., et al. (2011). SH5-07, a Stat3 inhibitor, suppresses the inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes. Arthritis research & therapy, 13(2), R32. ()
SH5-07 is a chemical compound with the molecular formula C29H28F5N3O5S and a CAS number of 1456632-41-9. It is primarily recognized as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly referred to as STAT3. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and apoptosis. The inhibition of STAT3 by SH5-07 has been shown to have significant implications in cancer therapy, particularly in targeting malignancies such as glioma and breast cancer .
The biological activity of SH5-07 has been extensively studied in vitro and in vivo. It has demonstrated efficacy in suppressing the proliferation and viability of various cancer cell lines, including human glioma and breast cancer cells. In animal models, SH5-07 has shown the ability to reduce tumor size and metastasis, indicating its potential as an effective therapeutic agent against aggressive cancers . Additionally, studies suggest that SH5-07 may enhance the effects of other anticancer treatments when used in combination therapies.
SH5-07's primary application lies in cancer research and therapy, particularly for tumors characterized by aberrant STAT3 signaling. Its applications include:
Several compounds share structural or functional similarities with SH5-07, particularly those targeting the STAT3 pathway or exhibiting anti-cancer properties. Notable compounds include:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
Stattic | 872620-88-0 | Inhibits STAT3 dimerization | Non-selective for other STAT proteins |
C188-9 | 1224108-57-9 | Inhibits phosphorylation of STAT3 | Potent against multiple cancers |
WP1066 | 1352120-92-0 | Inhibits STAT3 signaling | Also affects NF-kB pathway |
Pimozide | 2062-78-4 | Antipsychotic with reported anti-cancer properties | Multi-targeted effects |
SH5-07 stands out due to its selective targeting of STAT3 over other similar transcription factors, making it a promising candidate for targeted cancer therapies while minimizing off-target effects .
SH5-07 is characterized by the molecular formula C29H28F5N3O5S with a molecular weight of 625.61 grams per mole [1] [3] [5]. The compound carries the Chemical Abstracts Service registry number 1456632-41-9 and is catalogued under the MDL number MFCD30718177 [8] [17]. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[[(4-cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxy-benzamide [1] [5] [33].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(NO)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C)S(=O)(C4=C(F)C(F)=C(F)C(F)=C4F)=O)=O)C=C1 [1] [3] [5]. This complex notation reflects the intricate three-dimensional architecture of the molecule, incorporating multiple aromatic rings, heteroatoms, and functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C29H28F5N3O5S [1] |
Molecular Weight | 625.61 g/mol [1] |
CAS Number | 1456632-41-9 [1] |
MDL Number | MFCD30718177 [8] |
SMILES Notation | O=C(NO)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C)S(=O)(C4=C(F)C(F)=C(F)C(F)=C4F)=O)=O)C=C1 [1] |
SH5-07 is fundamentally structured around a hydroxamic acid scaffold, which serves as the cornerstone of its molecular architecture and biological activity [1] [2] [6]. The hydroxamic acid moiety (-CONHOH) represents a critical pharmacophore that enables the compound to function as a potent inhibitor of Signal Transducer and Activator of Transcription 3 [7] [11]. This scaffold is positioned at the para position of a benzene ring, creating a benzohydroxamic acid derivative that demonstrates enhanced stability and selectivity compared to simpler hydroxamic acid structures [20] [21].
The hydroxamic acid functional group within SH5-07 exists predominantly in its keto form under physiological conditions, as evidenced by spectroscopic analysis [13] [24]. This tautomeric preference is crucial for the compound's binding affinity and selectivity profile [11] [15]. The nitrogen-oxygen bond within the hydroxamic acid group exhibits characteristic properties that distinguish it from conventional amide bonds, including enhanced metal-chelating capabilities and unique hydrogen bonding patterns [24] [25].
Nuclear magnetic resonance studies have confirmed that SH5-07 interacts specifically with target proteins through its hydroxamic acid scaffold, forming stable complexes that involve both the SH2 and DNA-binding domains [11] [15]. The hydroxamic acid group demonstrates a predicted acid dissociation constant of 9.03±0.10, indicating moderate acidity that facilitates deprotonation under physiological conditions [17]. This property is essential for the compound's ability to form ionic interactions with target binding sites.
The molecular structure of SH5-07 encompasses several distinct functional groups that contribute to its overall pharmacological profile and physicochemical properties [20] [21]. The primary functional groups include the hydroxamic acid moiety, a pentafluorophenylsulfonyl group, a cyclohexylphenyl substituent, and multiple aromatic rings connected through amide and methylene linkages [1] [20].
The pentafluorophenylsulfonyl group represents a particularly significant structural feature, incorporating five fluorine atoms attached to a benzene ring that is further connected to a sulfonyl functional group [20] [29]. This highly electronegative substituent serves multiple purposes: it enhances the compound's metabolic stability, improves selectivity profiles, and contributes to favorable pharmacokinetic properties [20]. Research has demonstrated that the pentafluorophenyl motif is critical for potency, as modifications that reduce the number of fluorine atoms or replace this group with alternative substituents significantly diminish biological activity [20].
The cyclohexylphenyl portion of the molecule provides essential hydrophobic interactions that contribute to binding affinity and selectivity [20] [21]. Structure-activity relationship studies have revealed that substitution of the cyclohexyl group with heterocyclic alternatives such as tetrahydro-4H-pyran or piperidine results in decreased activity, emphasizing the importance of this specific structural element [20] [21]. The cyclohexyl ring adopts a chair conformation that optimizes spatial positioning for target interactions.
Functional Group | Description | Contribution to Activity |
---|---|---|
Hydroxamic Acid | -CONHOH | Primary pharmacophore for target binding [1] |
Pentafluorophenylsulfonyl | C6F5SO2- | Essential for potency and selectivity [20] |
Cyclohexylphenyl | C6H11-C6H4- | Hydrophobic interactions and binding affinity [20] |
Benzamide Core | C6H4CONH- | Structural scaffold and stability [1] |
Methylene Linkers | -CH2- | Conformational flexibility [20] |
The spectroscopic characterization of SH5-07 has been extensively documented through multiple analytical techniques, providing comprehensive insights into its molecular structure and conformational properties [11] [13] [33]. Nuclear magnetic resonance spectroscopy serves as the primary method for purity assessment and structural confirmation, with proton nuclear magnetic resonance spectra consistently demonstrating concordance with the expected molecular structure [13] [33].
The infrared spectroscopic properties of SH5-07 are dominated by characteristic absorption bands associated with its functional groups [24] [25]. The hydroxamic acid moiety exhibits distinctive carbonyl stretching frequencies that differ from conventional amide carbonyls due to the electron-withdrawing effect of the nitrogen-oxygen bond [24] [25]. The compound displays a broad absorption pattern in the hydroxyl region, consistent with hydrogen bonding interactions involving the hydroxamic acid group [24] [25].
The pentafluorophenyl group contributes unique spectroscopic signatures, particularly in fluorine-19 nuclear magnetic resonance spectroscopy, where the five fluorine atoms produce characteristic chemical shift patterns [29] [32]. These fluorine signals provide valuable structural information and serve as diagnostic markers for compound identification and purity assessment [29] [30].
Surface plasmon resonance analysis has revealed that SH5-07 binds to its target protein with a dissociation constant of 2.4 micromolar [11]. Nuclear magnetic resonance chemical shift perturbation studies have identified specific binding interactions involving isoleucine residues 597, 386, and 439, as well as leucine 411, indicating that the compound engages both the SH2 and DNA-binding domains simultaneously [11].
Spectroscopic Technique | Key Observations | Structural Information |
---|---|---|
1H Nuclear Magnetic Resonance | Consistent with structure [13] | Confirmation of molecular framework |
19F Nuclear Magnetic Resonance | Five fluorine signals [29] | Pentafluorophenyl group identification |
Infrared Spectroscopy | Hydroxamic acid carbonyl [24] | Functional group characterization |
Surface Plasmon Resonance | KD = 2.4 μM [11] | Binding affinity quantification |
SH5-07 exhibits distinct solubility characteristics that reflect its complex molecular structure and diverse functional groups [1] [4] [17]. The compound demonstrates excellent solubility in polar aprotic solvents, with dimethyl sulfoxide serving as the optimal solvent system [1] [4] [22]. In dimethyl sulfoxide, SH5-07 achieves a solubility of 50 milligrams per milliliter, equivalent to 79.92 millimolar concentration, though ultrasonic treatment is required to achieve complete dissolution [1] [4] [5].
The compound shows enhanced solubility in ethanol, reaching concentrations of 100 milligrams per milliliter (159.84 millimolar) under standard conditions [4]. This improved solubility in alcoholic media suggests favorable hydrogen bonding interactions between the hydroxamic acid group and protic solvents [4] [22]. Dimethyl formamide also serves as an effective solvent, supporting approximately 3 milligrams per milliliter of dissolved compound [22].
Aqueous solubility represents a significant limitation for SH5-07, with water solubility below 0.1 milligrams per milliliter, classifying the compound as essentially insoluble in pure water [1] [4] [17]. This hydrophobic character is attributed to the extensive aromatic ring systems and the lipophilic cyclohexyl substituent [17] [20]. However, the compound exhibits improved aqueous solubility in simulated intestinal fluid, reaching 74 milligrams per milliliter, likely due to the emulsifying effects of bile salts and other components present in this medium [20].
The physical properties of SH5-07 include a predicted density of 1.437±0.06 grams per cubic centimeter [8] [17]. The compound appears as a white to off-white solid with excellent stability when stored at -20 degrees Celsius, maintaining integrity for up to three years under these conditions [1] [16] [33]. At 4 degrees Celsius, the compound remains stable for two years, while solution preparations should be stored at -80 degrees Celsius for optimal long-term stability [1] [33].
Property | Value | Conditions |
---|---|---|
Density | 1.437±0.06 g/cm³ [17] | Predicted value |
Appearance | White to off-white solid [1] | Room temperature |
DMSO Solubility | 50 mg/mL (79.92 mM) [1] | Requires ultrasonic treatment |
Ethanol Solubility | 100 mg/mL (159.84 mM) [4] | Standard conditions |
Water Solubility | < 0.1 mg/mL [17] | Essentially insoluble |
Simulated Intestinal Fluid | 74 mg/mL [20] | Physiological conditions |
Storage Stability | 3 years at -20°C [1] | Powder form |